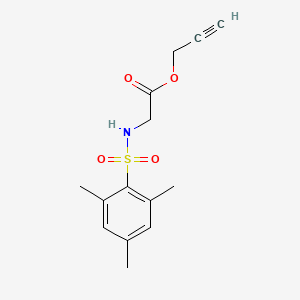
1-(isopropylamino)-3-(4-isopropylphenoxy)-2-propanol hydrochloride
説明
1-(isopropylamino)-3-(4-isopropylphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is used in scientific research to study the role of β2-adrenergic receptors in various physiological processes.
作用機序
1-(isopropylamino)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 works by selectively blocking β2-adrenergic receptors. This prevents the activation of these receptors by endogenous catecholamines such as epinephrine and norepinephrine. As a result, the physiological effects of these catecholamines are reduced.
Biochemical and Physiological Effects:
1-(isopropylamino)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 has a number of biochemical and physiological effects. It has been shown to reduce heart rate and blood pressure in animal models. It also reduces the release of insulin from pancreatic beta cells. In addition, it has been shown to reduce the release of cytokines from immune cells.
実験室実験の利点と制限
1-(isopropylamino)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 has several advantages for lab experiments. It is highly selective for β2-adrenergic receptors, which allows researchers to study the specific effects of these receptors. In addition, it has a relatively long half-life, which allows for sustained receptor blockade. However, it is important to note that 1-(isopropylamino)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 has limited solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
For research involving 1-(isopropylamino)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 include studying the role of β2-adrenergic receptors in muscle wasting and glucose metabolism, as well as developing more selective antagonists.
科学的研究の応用
1-(isopropylamino)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 is primarily used in scientific research to study the role of β2-adrenergic receptors in various physiological processes. These receptors are found in various tissues, including the lungs, heart, and skeletal muscle. They play a critical role in regulating the body's response to stress and exercise.
特性
IUPAC Name |
1-(propan-2-ylamino)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-11(2)13-5-7-15(8-6-13)18-10-14(17)9-16-12(3)4;/h5-8,11-12,14,16-17H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLMKXKXVHADOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CNC(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propan-2-ylamino)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,2-diphenylcyclopropyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B3828972.png)
![N'-[(2,2-diphenylcyclopropyl)carbonyl]-4-nitrobenzohydrazide](/img/structure/B3828977.png)
![N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide](/img/structure/B3828988.png)

![2-chloro-N-[2,2,2-trichloro-1-(dimethylamino)ethyl]benzamide](/img/structure/B3829007.png)
![N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide](/img/structure/B3829016.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,2-diphenylacetamide](/img/structure/B3829020.png)
![1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol](/img/structure/B3829026.png)
![2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3829042.png)
![N-[(benzyloxy)carbonyl]alanylprolylleucylglycinamide](/img/structure/B3829049.png)


